molecular formula C16H22N2O2 B15064139 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one CAS No. 941672-67-9

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one

Cat. No.: B15064139
CAS No.: 941672-67-9
M. Wt: 274.36 g/mol
InChI Key: RKRQSWKYYXXBDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one typically involves the reaction of 1-benzylpiperidin-4-ylamine with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of ethanol as a solvent and sodium borohydride as a reducing agent. The reaction is carried out at room temperature, and the product is purified through recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)acetohydrazide
  • 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyrrolidinone moiety.

Properties

CAS No.

941672-67-9

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C16H22N2O2/c19-15-10-16(20)18(12-15)14-6-8-17(9-7-14)11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2

InChI Key

RKRQSWKYYXXBDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(CC2=O)O)CC3=CC=CC=C3

Origin of Product

United States

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